molecular formula C13H9Cl2FN2O B2500459 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide CAS No. 1181540-17-9

2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide

Cat. No.: B2500459
CAS No.: 1181540-17-9
M. Wt: 299.13
InChI Key: ZTJDWONOHFKNPT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O/c1-7-2-4-9(12(15)17-7)13(19)18-11-5-3-8(14)6-10(11)16/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJDWONOHFKNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the aromatic rings.

Scientific Research Applications

2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 2-bromo-N-(2,4-dichlorophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide is unique due to the presence of the pyridine ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

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